molecular formula C23H23NO7 B11072275 Ethyl 7-(furan-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 7-(furan-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11072275
M. Wt: 425.4 g/mol
InChI Key: PGTHVNOOVOQNSQ-UHFFFAOYSA-N
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Description

ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a furan ring, a hydroxy-methoxyphenyl group, and an octahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydroquinoline core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Hydroxy-Methoxyphenyl Group: This step involves the use of electrophilic aromatic substitution reactions to attach the hydroxy-methoxyphenyl group to the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a simpler structure.

    Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline core.

    Camptothecin: A quinoline alkaloid with potent anticancer properties.

The uniqueness of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 7-(furan-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C23H23NO7/c1-3-30-23(28)21-14(17-5-4-8-31-17)10-15-20(22(21)27)13(11-19(26)24-15)12-6-7-16(25)18(9-12)29-2/h4-9,13-14,21,25H,3,10-11H2,1-2H3,(H,24,26)

InChI Key

PGTHVNOOVOQNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C4=CC=CO4

Origin of Product

United States

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